molecular formula C13H12O5 B1683303 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid CAS No. 105364-56-5

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Cat. No.: B1683303
CAS No.: 105364-56-5
M. Wt: 248.23 g/mol
InChI Key: PPZVSYXNLXFYAD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

WF-3681 primarily undergoes aldol condensation reactions during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including:

    Oxidation: WF-3681 can undergo oxidation reactions, particularly at the hydroxy and keto functional groups.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: WF-3681 can participate in substitution reactions, especially at the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WF-3681, which may exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds containing furan structures exhibit significant antioxidant properties. Studies have shown that derivatives of 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that it possesses inhibitory effects on the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of this compound have yielded promising results. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory disorders .

Biochemical Research

Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes. Research has focused on its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and obesity .

Cell Signaling Pathways
Studies have indicated that this compound can modulate cell signaling pathways related to cell survival and apoptosis. This property makes it a candidate for further research in cancer therapy, where modulation of these pathways is crucial .

Material Science Applications

Polymer Synthesis
The furan moiety in the compound allows for the synthesis of novel polymers through click chemistry reactions. These polymers can exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .

Case Studies

Study Focus Area Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants.
Study BAntimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential.
Study DEnzyme InhibitionInhibited lipase activity by 50% at a concentration of 50 µg/mL, suggesting potential for weight management therapies.

Comparison with Similar Compounds

WF-3681 is unique among aldose reductase inhibitors due to its specific structure and high potency . Similar compounds include:

    Epalrestat: Another aldose reductase inhibitor used clinically for diabetic neuropathy.

    Sorbinil: A potent aldose reductase inhibitor studied for its effects on diabetic complications.

    Tolrestat: An aldose reductase inhibitor with similar therapeutic applications.

WF-3681 stands out due to its fungal origin and unique chemical structure, which may offer advantages in terms of specificity and potency .

Biological Activity

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid, a compound derived from the furan family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a furan ring substituted with a hydroxyl group and a phenyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

C13H10O4\text{C}_{13}\text{H}_{10}\text{O}_4

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 μM
Escherichia coli125 μM
Pseudomonas aeruginosa250 μM

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several strains of fungi.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans31.2 μM
Aspergillus niger62.5 μM

The antifungal effects are attributed to the compound's ability to interfere with fungal cell membrane integrity.

3. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Case Study: Apoptosis Induction

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Protein Synthesis: Disruption of ribosomal function leading to reduced protein production.
  • Cell Membrane Disruption: Alteration in membrane permeability affecting cell viability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves cyclization reactions of phenyl-substituted precursors under acidic or basic conditions. Post-synthesis, structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the furan ring, propanoic acid moiety, and substituent positions. High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are used to assess purity and functional groups (e.g., carbonyl and hydroxyl stretches) .

Q. What analytical techniques are recommended for identifying common impurities in synthesized batches of this compound?

  • Methodological Answer : Gradient HPLC with UV detection is the primary method for impurity profiling. Retention times are compared against pharmacopeial reference standards for related propanoic acid derivatives. Mass spectrometry (MS) further characterizes unknown impurities by determining molecular weights and fragmentation patterns .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C with desiccants to minimize hydrolysis of the furan ring or oxidation of the hydroxyl group. Stability studies indicate degradation accelerates under high humidity and alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing degradation products under varying pH conditions?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations in complex degradation mixtures. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular structures. For example, acidic conditions may hydrolyze the furan ring, forming phenylacetic acid derivatives, while oxidative stress could generate quinone-like byproducts .

Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?

  • Methodological Answer : Optimize reaction parameters such as temperature (controlled between 60–80°C), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., p-toluenesulfonic acid for cyclization). Implement in-process monitoring via thin-layer chromatography (TLC) or inline HPLC to track intermediate formation and minimize side reactions .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations model the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. Molecular docking simulations assess potential interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and steric compatibility with active sites .

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Accelerated stability studies using hydrogen peroxide or UV light simulate oxidative degradation. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identifies transient intermediates, while electron paramagnetic resonance (EPR) spectroscopy detects radical species formed during oxidation .

Q. Data Contradiction Analysis

Q. How should conflicting FTIR and NMR data be addressed when characterizing structural analogs?

  • Methodological Answer : Reconcile discrepancies by repeating analyses under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for FTIR). For example, overlapping FTIR carbonyl peaks (1650–1750 cm⁻¹) may require deconvolution software, while NMR signal splitting could indicate diastereomer formation, necessitating chiral HPLC for resolution .

Q. Key Considerations for Experimental Design

  • Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP reference materials) for method validation .
  • Safety Protocols : Follow OSHA guidelines for handling corrosive substances; use fume hoods and personal protective equipment (PPE) during synthesis .
  • Data Reproducibility : Document reaction conditions (pH, temperature) and instrumental parameters (e.g., HPLC gradient profiles) to ensure reproducibility .

Properties

IUPAC Name

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZVSYXNLXFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909465
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105364-56-5
Record name WF 3681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (20 mg) was dissolved in methanol (3 ml), and 10% aqueous potassium carbonate (3 ml) was added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water (10 ml), acidified with hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water and dried over magnesium sulfate. The solvent was then distilled off. The remaining oil was purified by preparative silice gel thin layer chromatography (developer: 5% methanol-chloroform). Recrystallization from chloroform gave 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (11 mg) as colorless needles. m.p. 177°-179° C.
Name
3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

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